1,3-Propanediol-d2

Description

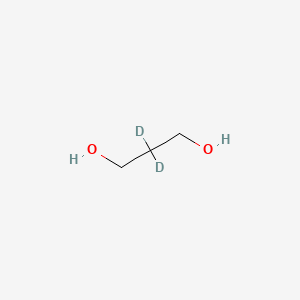

Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuteriopropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFDHNVEDLHUCE-DICFDUPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Propanediol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Propanediol-d2, a deuterated analog of 1,3-propanediol (B51772). The inclusion of deuterium (B1214612) isotopes in molecules offers a powerful tool for various scientific applications, including metabolic pathway tracing, pharmacokinetic studies, and as internal standards in analytical chemistry.[1] This document details a feasible synthetic route, experimental protocols, and in-depth characterization methodologies.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from diethyl malonate. The first step is the deuteration of the active methylene (B1212753) group of diethyl malonate, followed by the reduction of the resulting diethyl malonate-d2.

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

Caption: Synthesis of this compound from Diethyl Malonate.

Experimental Protocols

1.2.1. Synthesis of Diethyl Malonate-d2

This procedure is adapted from standard methods for the deuteration of active methylene compounds.

-

Materials:

-

Diethyl malonate

-

Sodium metal

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Prepare a solution of sodium deuteroxide (NaOD) in D₂O by carefully adding sodium metal in small portions to an excess of D₂O in a flask cooled in an ice bath.

-

To this NaOD solution, add diethyl malonate dropwise with stirring.

-

After the addition is complete, stir the mixture at room temperature for several hours to ensure complete H/D exchange at the α-carbon.

-

Neutralize the reaction mixture with a solution of DCl in D₂O (prepared by reacting thionyl chloride with D₂O).

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain diethyl malonate-d2.

-

1.2.2. Reduction of Diethyl Malonate-d2 to this compound

This protocol is based on the well-established reduction of esters using lithium aluminum hydride, with the substitution of the deuterated reagent.[2][3]

-

Materials:

-

Diethyl malonate-d2

-

Lithium aluminum deuteride (B1239839) (LiAlD₄, 98 atom % D)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Deionized water

-

15% Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum deuteride in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of diethyl malonate-d2 in anhydrous THF dropwise to the LiAlD₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

-

Cool the reaction mixture back to 0°C and quench the excess LiAlD₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and finally more water.

-

Stir the resulting white precipitate for 30 minutes.

-

Filter the precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by distillation.

-

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques. The following sections detail the expected spectral data, with comparisons to the non-deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the isotopic labeling and purity of the final product.

2.1.1. ¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signal corresponding to the methylene protons at the C2 position is expected to be significantly diminished or absent, depending on the efficiency of the deuteration of diethyl malonate. The protons of the hydroxyl groups are exchangeable and may appear as a broad singlet or not be observed if a deuterated solvent is used.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a characteristic triplet for the C2 carbon due to coupling with the two deuterium atoms. The signals for C1 and C3 will be singlets.

Table 1: Comparison of NMR Data for 1,3-Propanediol and Expected Data for this compound

| Nucleus | 1,3-Propanediol Chemical Shift (ppm) | Multiplicity | Expected this compound Chemical Shift (ppm) | Expected Multiplicity |

| ¹H (C1-H, C3-H) | ~3.7 | Triplet | ~3.7 | Triplet |

| ¹H (C2-H) | ~1.8 | Quintet | - (signal absent) | - |

| ¹³C (C1, C3) | ~61.3 | - | ~61.3 | Singlet |

| ¹³C (C2) | ~36.5 | - | ~36.5 | Triplet |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the incorporation of deuterium atoms.

Table 2: Comparison of Mass Spectrometry Data for 1,3-Propanediol and Expected Data for this compound

| Parameter | 1,3-Propanediol | Expected this compound |

| Molecular Weight | 76.09 g/mol | 78.10 g/mol |

| Molecular Ion (M+) | m/z 76 | m/z 78 |

| Key Fragments | m/z 57, 45, 31 | Shifted by +2 or +1 amu depending on the fragment |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can identify the functional groups present in the molecule and show the effect of deuteration on vibrational frequencies. The most significant change in the FT-IR spectrum of this compound compared to its non-deuterated counterpart will be the appearance of C-D stretching vibrations and the disappearance or reduction in the intensity of C-H stretching vibrations for the C2 position.

Table 3: Comparison of Key FT-IR Peaks for 1,3-Propanediol and Expected Peaks for this compound

| Vibrational Mode | 1,3-Propanediol Wavenumber (cm⁻¹) | Expected this compound Wavenumber (cm⁻¹) |

| O-H stretch (broad) | 3200-3400 | 3200-3400 |

| C-H stretch (sp³) | 2850-2960 | Reduced intensity |

| C-D stretch (sp³) | - | ~2100-2200 |

| C-O stretch | 1050-1150 | 1050-1150 |

Metabolic Pathway of 1,3-Propanediol in Microorganisms

While not a classical signaling pathway, understanding the metabolic fate of 1,3-propanediol is crucial for its application in biological studies. In several microorganisms, 1,3-propanediol can be synthesized from glycerol.[4][5] This pathway is of significant interest for the biotechnological production of this valuable chemical.

Caption: Microbial metabolic pathway for the synthesis of 1,3-Propanediol from glycerol.

Experimental Workflow for Isotopic Labeling Studies

The use of this compound in metabolic studies follows a general workflow.

Caption: General workflow for a stable isotope labeling experiment using this compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The use of deuterated compounds like this compound will continue to be a critical tool in advancing our understanding of complex biological systems.

References

An In-Depth Technical Guide to 1,3-Propanediol-d2: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Propanediol-d2, a deuterated analog of 1,3-propanediol (B51772). This document details available data, outlines a general synthetic approach, and explores its applications, particularly within the realms of scientific research and pharmaceutical development.

Core Physical and Chemical Properties

Table 1: Comparison of Physical and Chemical Properties

| Property | 1,3-Propanediol (Non-deuterated) | This compound (Estimated/Reported) |

| Molecular Formula | C₃H₈O₂ | C₃H₆D₂O₂ |

| Molecular Weight | 76.09 g/mol [1] | ~78.10 g/mol |

| CAS Number | 504-63-2[1][2] | 38645-14-6[1] |

| Appearance | Colorless, viscous liquid[1][2] | Colorless, viscous liquid |

| Density | ~1.053 g/mL at 25 °C | Slightly higher than 1.053 g/mL |

| Boiling Point | 214 °C at 760 mmHg[1] | Expected to be very similar to 214 °C |

| Melting Point | -27 °C | Expected to be very similar to -27 °C |

| Solubility | Miscible with water, ethanol, and acetone[2] | Miscible with water, ethanol, and acetone |

| Isotopic Purity | Not Applicable | Varies by supplier, typically >98 atom % D |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and isotopic purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show simplified signals compared to the non-deuterated form, with the absence of signals corresponding to the deuterated positions. The chemical shifts of the remaining protons would be very similar to those of 1,3-propanediol.

-

²H (Deuterium) NMR: A deuterium (B1214612) NMR spectrum would show a signal at the chemical shift corresponding to the deuterated positions, confirming the presence and location of the deuterium atoms.

-

¹³C NMR: The carbon-13 NMR spectrum would show three signals corresponding to the three carbon atoms in the propane (B168953) chain. The signals for the carbons bonded to deuterium may exhibit a characteristic triplet fine structure due to C-D coupling.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic C-D stretching vibrations, which appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) of the non-deuterated compound. The O-H stretching band (around 3200-3550 cm⁻¹, broad) will remain.

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+) that is 2 mass units higher than that of 1,3-propanediol, reflecting the presence of the two deuterium atoms. The fragmentation pattern can also be used to confirm the location of the deuterium labels.

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of deuterated diols involves the reduction of a deuterated dicarboxylic acid or its ester derivative. For this compound, a plausible synthetic route starts from malonic acid-d2 or a dialkyl malonate-d2.

General Protocol for the Reduction of Diethyl Malonate-d2 to this compound:

Materials:

-

Diethyl malonate-d2

-

Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry workup reagents (e.g., sodium sulfate)

-

Apparatus for reflux and distillation

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF under an inert atmosphere.

-

Addition of Ester: A solution of diethyl malonate-d2 in the same anhydrous solvent is added dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature).

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete reduction of the ester groups to alcohols.

-

Quenching: The reaction is carefully quenched by the sequential, slow addition of water, followed by an aqueous sodium hydroxide (B78521) solution, and then more water, while cooling the flask in an ice bath.

-

Filtration and Extraction: The resulting precipitate of aluminum salts is removed by filtration. The filtrate is then extracted several times with diethyl ether.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the final product.

Diagram of Synthetic Workflow:

Applications in Research and Drug Development

Deuterated compounds, including this compound, are valuable tools in pharmaceutical research and development. The primary advantage of isotopic labeling is the ability to track the molecule or alter its metabolic fate without significantly changing its chemical reactivity.

Use as an Internal Standard: this compound is an ideal internal standard for quantitative analysis of 1,3-propanediol in biological matrices (e.g., plasma, urine) by mass spectrometry (GC-MS or LC-MS). Its similar chemical behavior ensures co-extraction and co-elution with the non-deuterated analyte, while its distinct mass allows for accurate quantification.

Metabolic and Pharmacokinetic Studies: The "Kinetic Isotope Effect" can be exploited in drug metabolism studies. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic cleavage at the deuterated position. While 1,3-propanediol itself is not a therapeutic agent, deuterated building blocks can be incorporated into drug candidates to:

-

Improve Metabolic Stability: By strategically placing deuterium at sites of metabolic oxidation, the rate of drug breakdown can be reduced, leading to a longer half-life and potentially improved bioavailability.

-

Reduce Formation of Toxic Metabolites: Altering the metabolic pathway by deuteration can sometimes steer the metabolism away from the formation of reactive or toxic byproducts.

-

Elucidate Metabolic Pathways: By comparing the metabolic profiles of deuterated and non-deuterated versions of a drug, researchers can gain insights into the specific enzymes and pathways involved in its metabolism.

Diagram of a Typical Pharmacokinetic Study Workflow:

Conclusion

This compound is a valuable isotopically labeled compound with significant potential in analytical chemistry, metabolic research, and drug discovery. While its physical properties are closely related to its non-deuterated analog, its utility lies in the mass difference and the kinetic isotope effect. As a tool for precise quantification and for modulating metabolic pathways, this compound and other deuterated building blocks will continue to play a crucial role in advancing pharmaceutical sciences.

References

An In-depth Technical Guide to the Isotopic Purity and Analysis of 1,3-Propanediol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods used to determine the isotopic purity of 1,3-Propanediol-d2. Understanding the isotopic distribution is critical for its application in various scientific fields, including metabolic research, mechanistic studies, and as an internal standard in analytical chemistry. This document details the analytical techniques, experimental protocols, and data interpretation necessary for the accurate assessment of isotopic enrichment.

Understanding Isotopic Purity

Isotopic purity refers to the percentage of a molecule that is enriched with a specific stable isotope at a designated position. For this compound (C₃H₆D₂O₂), the primary interest lies in quantifying the proportion of molecules containing two deuterium (B1214612) (D) atoms as specified, as well as identifying the presence of other isotopologues (e.g., d0, d1). Two key terms are crucial in this context:

-

Isotopic Enrichment: This refers to the percentage of a specific labeled position within a molecule that is occupied by the isotope of interest (in this case, deuterium).

-

Species Abundance: This is the percentage of the total population of molecules that have a specific and complete isotopic composition.

It is important to note that a high isotopic enrichment of the starting materials does not guarantee a 100% abundance of the desired deuterated species in the final product due to the statistical nature of chemical synthesis.

Quantitative Data Summary

The isotopic purity of commercially available this compound is typically high, ensuring its suitability for sensitive applications. The following table summarizes the expected isotopic purity based on available product specifications.

| Parameter | Specification |

| Isotopic Purity (D) | 98 atom % D |

| Chemical Purity | ≥98% |

Note: The "atom % D" specification indicates the percentage of deuterium at the labeled positions.

Analytical Methodologies for Isotopic Purity Determination

The primary analytical techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful non-destructive technique for determining the isotopic purity of a substance. By comparing the integral of a proton signal at a deuterated position with a signal from a non-deuterated position or an internal standard, the degree of deuteration can be accurately calculated.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). For isotopic analysis, high-resolution mass spectrometry (HRMS) is often employed to differentiate between isotopologues with very small mass differences. The relative intensities of the peaks corresponding to the different isotopologues (d0, d1, d2, etc.) are used to determine their respective abundances.

Experimental Protocols

The following sections outline the general experimental protocols for analyzing the isotopic purity of this compound using NMR and MS.

Quantitative ¹H NMR Spectroscopy Protocol

4.1.1. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d6, Chloroform-d, or Deuterium Oxide). The choice of solvent should ensure that the analyte signals do not overlap with residual solvent peaks.

-

If an internal standard is used, accurately weigh a known amount of a certified reference material and add it to the vial. The internal standard should have a signal in a clear region of the spectrum.

-

Thoroughly dissolve the sample by vortexing or gentle sonication.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

4.1.2. NMR Data Acquisition

-

Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure the acquisition parameters are optimized for quantitative analysis. This includes a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to ensure full relaxation between pulses.

-

A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio for accurate integration.

4.1.3. Data Processing and Analysis

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform.

-

Carefully phase the spectrum and perform baseline correction.

-

Integrate the residual proton signal at the deuterated position and a well-resolved signal from a non-deuterated position or the internal standard.

-

Calculate the isotopic purity using the following formula when comparing to a non-deuterated signal within the molecule: Isotopic Purity (%) = (1 - (Integral of residual ¹H signal / Expected integral of ¹H signal for non-deuterated compound)) * 100

Mass Spectrometry Protocol

4.2.1. Sample Preparation

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a final concentration suitable for the mass spectrometer being used (typically in the µg/mL to ng/mL range).

-

If using Liquid Chromatography-Mass Spectrometry (LC-MS), the sample should be dissolved in the mobile phase.

4.2.2. Mass Spectrometry Analysis

-

The choice of ionization technique is crucial for analyzing small, polar molecules like 1,3-propanediol. Electrospray ionization (ESI) is a common choice for its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.[1][2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can also be used, often after derivatization to increase volatility.[5][6]

-

For LC-MS, use a suitable column (e.g., a C18 reversed-phase column) and mobile phase (e.g., a gradient of water and acetonitrile (B52724) with a small amount of formic acid) to achieve good separation of the analyte from any impurities.

-

Acquire the mass spectrum in full scan mode to observe the isotopic distribution. High-resolution mass spectrometry is recommended to resolve the different isotopologues.

4.2.3. Data Analysis

-

Identify the peaks corresponding to the different isotopologues of 1,3-Propanediol (e.g., [M+H]⁺ for d0, d1, and d2).

-

Determine the area of each isotopic peak.

-

Correct the raw peak areas for the natural abundance of isotopes (e.g., ¹³C).[7]

-

Calculate the relative abundance of each isotopologue to determine the isotopic purity.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the analytical workflows for determining the isotopic purity of this compound.

Caption: Workflow for Quantitative NMR (qNMR) Analysis.

References

- 1. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 2. bitesizebio.com [bitesizebio.com]

- 3. pharmafocuseurope.com [pharmafocuseurope.com]

- 4. acdlabs.com [acdlabs.com]

- 5. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ez.restek.com [ez.restek.com]

- 7. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Deuterated 1,3-Propanediol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides technical information on commercially available deuterated 1,3-Propanediol, specifically 1,3-Propanediol-d6 and 1,3-Propanediol-d8, for research and development purposes. While 1,3-Propanediol-d2 was initially sought, the -d6 and -d8 isotopologues are more readily available from commercial suppliers and serve analogous functions in scientific research.

Commercial Availability and Specifications

Several reputable suppliers offer high-purity deuterated 1,3-Propanediol for research applications. The most common variants are 1,3-Propanediol-d6 and 1,3-Propanediol-d8. Below is a summary of typical product specifications from leading suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Available Quantities |

| Sigma-Aldrich | 1,3-Propane-d₆-diol | 284474-77-7 | HOCD₂CD₂CD₂OH | 98 atom % D | ≥99% (CP) | Custom packaging available |

| LGC Standards | 1,3-Propanediol-d8 | 285978-25-8 | DOCD₂CD₂CD₂OD | Not specified | Not specified | 0.1 g, 0.25 g |

| ChemScene | 1,3-Propanediol-d6 | 284474-77-7 | C₃H₂D₆O₂ | Not specified | ≥98% | Contact for details |

| Toronto Research Chemicals (TRC) | 1,3-Propanediol-d6 | 284474-77-7 | C₃H₂D₆O₂ | Not specified | Not specified | 1 g |

| Cambridge Isotope Laboratories (CIL) | Offers a wide range of deuterated compounds. Specific availability for 1,3-Propanediol-d6/d8 should be confirmed directly. | - | - | - | - | - |

Core Research Applications

Deuterated 1,3-Propanediol serves as an invaluable tool in various research domains, primarily due to the mass difference imparted by the deuterium (B1214612) atoms.

-

Internal Standard for Mass Spectrometry (MS): The most common application is as an internal standard in quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Since the deuterated form is chemically identical to the non-deuterated analyte, it co-elutes and experiences similar ionization efficiency. However, its higher mass allows it to be distinguished by the mass spectrometer, enabling accurate quantification of the non-deuterated 1,3-Propanediol in complex biological or environmental samples.

-

Metabolic and Pharmacokinetic Studies: Isotopically labeled compounds are crucial for tracing the metabolic fate of molecules in biological systems.[2] Deuterated 1,3-Propanediol can be introduced into in vitro or in vivo models to study its absorption, distribution, metabolism, and excretion (ADME). The deuterium label allows researchers to track the compound and its metabolites, providing insights into biochemical pathways.[2][3]

-

Tracer in Mechanistic Studies: In chemical and biochemical reaction mechanism studies, deuterium labeling can help elucidate reaction pathways and determine kinetic isotope effects.[4]

Experimental Protocols

While specific experimental conditions should be optimized for each study, the following provides a general framework for the primary applications of deuterated 1,3-Propanediol.

Protocol 1: Use of 1,3-Propanediol-d6 as an Internal Standard in GC-MS Analysis

Objective: To quantify the concentration of 1,3-Propanediol in a biological matrix (e.g., plasma, urine).

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of non-deuterated 1,3-Propanediol of a known high concentration in a suitable solvent (e.g., methanol, water).

-

Prepare a stock solution of 1,3-Propanediol-d6 at a similar concentration.

-

Create a series of calibration standards by serial dilution of the non-deuterated stock solution.

-

Spike each calibration standard and the unknown samples with a fixed concentration of the 1,3-Propanediol-d6 internal standard solution.

-

-

Sample Preparation:

-

To an aliquot of the biological sample, add the internal standard solution.

-

Perform a sample clean-up procedure, such as protein precipitation (e.g., with acetonitrile (B52724) or methanol) or solid-phase extraction, to remove interfering matrix components.

-

Evaporate the solvent and reconstitute the sample in a solvent suitable for GC injection.

-

Derivatization (e.g., silylation) may be necessary to improve the volatility and chromatographic properties of 1,3-Propanediol.

-

-

GC-MS Analysis:

-

Inject the prepared samples onto a suitable GC column (e.g., a polar capillary column).

-

Develop a temperature gradient program to achieve good separation of 1,3-Propanediol from other matrix components.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

-

Monitor a characteristic ion for non-deuterated 1,3-Propanediol (and its derivative).

-

Monitor the corresponding ion for 1,3-Propanediol-d6 (which will have a higher m/z value).

-

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting this ratio against the known concentration of the analyte.

-

Calculate the analyte-to-internal standard peak area ratio for the unknown samples and determine their concentrations from the calibration curve.

-

Protocol 2: In Vitro Metabolic Stability Assay using 1,3-Propanediol-d6

Objective: To assess the metabolic stability of 1,3-Propanediol in a liver microsome model.

Methodology:

-

Incubation:

-

Prepare an incubation mixture containing liver microsomes (e.g., human, rat), a NADPH-regenerating system, and buffer in a microcentrifuge tube.

-

Pre-warm the mixture at 37°C.

-

Initiate the reaction by adding a known concentration of 1,3-Propanediol-d6.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for the analytical run.

-

-

Sample Processing:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the samples onto a reverse-phase LC column.

-

Use a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Operate the mass spectrometer in full scan mode or multiple reaction monitoring (MRM) mode to detect the parent compound (1,3-Propanediol-d6) and any potential metabolites.

-

-

Data Analysis:

-

Determine the peak area of 1,3-Propanediol-d6 at each time point.

-

Plot the natural logarithm of the remaining percentage of 1,3-Propanediol-d6 against time.

-

Calculate the in vitro half-life (t₁/₂) from the slope of the linear regression.

-

Visualizations

Caption: Workflow for using deuterated 1,3-Propanediol as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Studies on drug metabolism by use of isotopes. XXIV-Determination of 3-phenylpropyl carbamate metabolites using stable isotope labelling with deuterium or carbon-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of 1,3-Propanediol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1,3-Propanediol-d2. It includes detailed experimental protocols and data interpretation to support research and development activities involving isotopically labeled compounds.

Introduction to this compound

This compound is a deuterated form of 1,3-propanediol, an organic compound with the formula CH₂(CH₂OH)₂.[1] In this isotopologue, two hydrogen atoms have been replaced by deuterium (B1214612) atoms. Deuterium labeling is a powerful tool in drug development and metabolic research, used to trace the metabolic fate of molecules and to potentially alter pharmacokinetic properties.[2] The analysis of such compounds relies heavily on spectroscopic techniques like NMR and mass spectrometry to confirm isotopic incorporation and structural integrity.

Predicted NMR and Mass Spectrometry Data

The following tables summarize the predicted NMR and mass spectrometry data for this compound. This data is extrapolated from known data for the non-deuterated 1,3-propanediol.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |

| ~3.7 | Triplet | 4H | -CH₂-OH | Protons on carbons adjacent to the hydroxyl groups. |

| ~1.8 | Quintet | 2H | -CH₂- | Protons on the central carbon. |

| Absent | - | - | -CD₂- | The signal for the deuterated methylene (B1212753) group is expected to be absent or significantly reduced. |

Solvent: D₂O

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment | Notes |

| ~61.3 | C1, C3 (-CH₂-OH) | Chemical shift for the carbons bearing the hydroxyl groups.[3] |

| ~36.5 | C2 (-CD₂-) | The signal for the deuterated carbon will be a multiplet due to C-D coupling and will have a lower intensity.[3] |

Solvent: D₂O

Table 3: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 78 | High | [M]⁺ (Molecular Ion) |

| 60 | Moderate | [M - H₂O]⁺ |

| 47 | Moderate | [M - CH₂OH]⁺ |

| 31 | High | [CH₂OH]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring NMR and mass spectrometry data are crucial for reproducible results.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example: 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 1 second

-

Spectral Width: 20 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Spectral Width: 240 ppm

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

Instrument Parameters (Example: GC-MS with EI source):

-

Gas Chromatograph (GC):

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Electron Energy: 70 eV

-

Mass Range: m/z 30-200

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a deuterated compound like this compound.

Caption: Workflow for the analysis of this compound.

This guide provides a foundational understanding of the expected spectroscopic data and analytical methodologies for this compound. Researchers are encouraged to adapt these protocols to their specific instrumentation and experimental needs.

References

Safeguarding Isotopic Integrity: A Technical Guide to the Safe Handling and Storage of 1,3-Propanediol-d2

For Researchers, Scientists, and Drug Development Professionals

The increasing use of deuterated compounds in pharmaceutical and materials science research underscores the need for precise and standardized handling and storage protocols. 1,3-Propanediol-d2, a deuterated analog of the common solvent and reagent 1,3-propanediol, requires specific procedures to ensure both laboratory safety and the preservation of its isotopic purity. This technical guide provides an in-depth overview of the safe handling, storage, and disposal of this compound, tailored for a scientific audience.

Physicochemical and Toxicological Profile

Table 1: Physicochemical and Safety Data for 1,3-Propanediol

| Property | Value | Source |

| Chemical Formula | C₃H₆D₂O₂ | - |

| Appearance | Colorless, viscous liquid | [1][2] |

| Boiling Point | 214 °C / 417.2 °F @ 760 mmHg | [1] |

| Melting Point | -32 °C / -25.6 °F | [1] |

| Flash Point | 140 °C / 284 °F | [1] |

| Specific Gravity | 1.05 | [3] |

| Vapor Pressure | <0.1 mbar @ 20 °C | [1] |

| Solubility | Miscible with water | - |

| Stability | Hygroscopic | [1] |

| Incompatibilities | Strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates, reducing agents | [1] |

| Toxicity | Oral (mouse) LD50: 4773 mg/kg | [3] |

Core Principles of Handling and Storage

The two primary considerations for the safe handling and storage of this compound are its hygroscopic nature and its combustibility . The presence of deuterium (B1214612) also necessitates stringent measures to prevent isotopic dilution through exchange with atmospheric moisture.

Preventing Isotopic Dilution and Contamination

Deuterated compounds, particularly those with exchangeable deuterium atoms on hydroxyl groups like this compound, are susceptible to isotopic exchange with protic sources, primarily water from the atmosphere.[4] Maintaining isotopic integrity is paramount for the validity of experimental results.

Key recommendations include:

-

Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere, such as dry nitrogen or argon.[5] This is especially critical when the container is opened for dispensing.

-

Dry Glassware: All glassware and equipment that will come into contact with the compound must be thoroughly dried, preferably by oven-drying and cooling under a stream of inert gas.

-

Airtight Seals: Use containers with high-quality, airtight seals. Septum-capped vials or bottles are recommended for multiple dispensings.

-

Minimal Headspace: If transferring to a new container, minimize the headspace to reduce the amount of trapped air and moisture.

General Laboratory Safety

Standard laboratory safety practices are essential when working with this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

-

Personal Protective Equipment (PPE):

-

Avoiding Ignition Sources: Although it has a high flash point, this compound is combustible.[3] Keep it away from open flames, hot surfaces, and other potential ignition sources.

-

Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.[1]

Experimental Protocols

Adherence to detailed experimental protocols is crucial for both safety and experimental reproducibility.

Weighing and Dispensing a Hygroscopic Liquid

This protocol outlines a method for accurately weighing and dispensing this compound while minimizing exposure to atmospheric moisture.

-

Preparation:

-

Ensure the analytical balance is located in an area with minimal air currents.

-

Have a pre-dried, sealed container (e.g., a vial with a septum cap) ready to receive the liquid.

-

Prepare a syringe with a needle that has been dried in an oven and cooled in a desiccator.

-

-

Procedure:

-

Place the sealed receiving container on the analytical balance and tare the weight.

-

If the main container of this compound has a septum, purge the headspace with a dry, inert gas.

-

Carefully withdraw the desired volume of this compound using the dry syringe.

-

Quickly and carefully dispense the liquid into the tared receiving container.

-

Immediately seal the receiving container.

-

Record the weight.

-

If necessary, the process can be repeated to achieve the exact desired weight.

-

Decontamination of Glassware

Proper cleaning of glassware after use is essential to prevent cross-contamination.

-

Initial Rinse:

-

Rinse the glassware three times with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove the bulk of the this compound.[7][8] Collect these rinses for proper waste disposal.

-

-

Washing:

-

Wash the glassware with a laboratory-grade detergent and warm water.[8] Use a brush to scrub all surfaces.

-

-

Final Rinse:

-

Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water to remove any detergent residue.[7]

-

-

Drying:

-

Allow the glassware to air dry or place it in a drying oven. For applications requiring anhydrous conditions, oven-drying is necessary.

-

Waste Disposal

The disposal of deuterated compounds should be handled in accordance with institutional and local regulations for chemical waste.

-

Waste Collection: Collect all waste containing this compound, including rinses from glassware cleaning, in a clearly labeled, sealed container. The label should indicate "Hazardous Waste," "Organic Solvent Waste," and specify the contents, including "this compound."[9]

-

Segregation: It is good practice to segregate deuterated waste from non-deuterated waste to facilitate potential recycling or specialized disposal, although this is not always a requirement.

-

Disposal Method: The primary method for the disposal of organic solvents is typically incineration by a licensed hazardous waste disposal company.[10] Do not dispose of this compound down the drain.[9]

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound from receipt to disposal.

Caption: Logical workflow for the safe handling of this compound.

By implementing these procedures, researchers, scientists, and drug development professionals can safely handle and store this compound, ensuring the integrity of their experiments and maintaining a safe laboratory environment.

References

- 1. fishersci.com [fishersci.com]

- 2. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. theformulatorshop.com [theformulatorshop.com]

- 7. Cleaning Glassware | Chem Lab [chemlab.truman.edu]

- 8. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]

- 9. web.mit.edu [web.mit.edu]

- 10. simplesolvents.com [simplesolvents.com]

In-depth Technical Guide: 1,3-Propanediol-d2 (CAS Number: 38645-14-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Propanediol-d2, a deuterated analog of 1,3-Propanediol (B51772). This document details its chemical properties, synthesis, and significant applications in drug development and analytical research, with a focus on its role as an internal standard and in metabolic studies.

Core Chemical and Physical Data

This compound, with the CAS number 38645-14-6 , is a stable, non-radioactive isotopically labeled form of 1,3-Propanediol. The strategic replacement of two hydrogen atoms with deuterium (B1214612) offers distinct advantages in analytical and metabolic research due to the mass difference.

| Property | 1,3-Propanediol | This compound |

| CAS Number | 504-63-2 | 38645-14-6 |

| Molecular Formula | C₃H₈O₂ | C₃H₆D₂O₂ |

| Molecular Weight | 76.09 g/mol | 78.11 g/mol |

| Appearance | Colorless, viscous liquid | Colorless, viscous liquid |

| Boiling Point | ~214 °C | Expected to be similar to 1,3-Propanediol |

| Solubility | Miscible with water, ethanol, and acetone | Miscible with water, ethanol, and acetone |

Synthesis and Isotopic Labeling

The synthesis of this compound typically involves the reduction of a suitable precursor using a deuterium source. While specific proprietary methods may vary, a general synthetic approach involves the reduction of malonic acid or its esters with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄).

Illustrative Synthetic Pathway:

Applications in Drug Development and Research

The primary utility of this compound lies in its application as an internal standard for analytical quantification and in metabolism studies. Deuterated compounds are invaluable in pharmaceutical research for their ability to improve the accuracy of analytical methods and to elucidate the metabolic fate of drug candidates.[1]

Internal Standard in Quantitative Analysis

In bioanalytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are the gold standard for accurate quantification of analytes in complex biological matrices like plasma, urine, and tissue homogenates.[2][3][4] this compound, with its chemical properties being nearly identical to the non-deuterated form, co-elutes during chromatographic separation, but is distinguishable by its higher mass. This allows for precise correction of variations in sample preparation, injection volume, and ionization efficiency, leading to highly reliable quantitative data.

Experimental Protocol: Quantification of 1,3-Propanediol in a Biological Matrix using GC-MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of 1,3-propanediol in a biological sample.

1. Sample Preparation:

- To 100 µL of the biological sample (e.g., plasma), add 10 µL of a known concentration of this compound in a suitable solvent (e.g., methanol) as the internal standard.

- Perform a protein precipitation step by adding 400 µL of cold acetonitrile.

- Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase for GC-MS analysis.

2. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: A suitable capillary column for polar compounds (e.g., DB-WAX).

- Injector Temperature: 250 °C.

- Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 220 °C at a rate of 10 °C/min, and hold for 2 minutes.

- Carrier Gas: Helium at a constant flow rate.

- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).

- Acquisition Mode: Selected Ion Monitoring (SIM).

- Ions to Monitor:

- For 1,3-Propanediol (Analyte): Select characteristic fragment ions (e.g., m/z 57, 58).

- For this compound (Internal Standard): Select corresponding fragment ions with a +2 mass shift (e.g., m/z 59, 60).

3. Data Analysis:

- Integrate the peak areas for the selected ions of both the analyte and the internal standard.

- Calculate the peak area ratio of the analyte to the internal standard.

- Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

- Determine the concentration of 1,3-Propanediol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Fate and Pharmacokinetic Studies

Deuterium labeling is a powerful tool for investigating the metabolic pathways of compounds. While 1,3-propanediol itself is a simple molecule, understanding its metabolic fate is crucial, especially when it is used as a solvent or excipient in drug formulations. Co-administering a mixture of deuterated and non-deuterated 1,3-propanediol allows for the tracking of the compound and its metabolites in biological systems using mass spectrometry. The distinct isotopic signature helps in identifying metabolites and elucidating the metabolic pathways without the need for radioactive labeling.

Furthermore, deuterated compounds can exhibit a "kinetic isotope effect," where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic processes that involve the cleavage of this bond. This property can be exploited in drug design to enhance the metabolic stability and improve the pharmacokinetic profile of a drug candidate.

Experimental Workflow for a Metabolic Stability Assay:

References

The Scientific Applications of Deuterated Propanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterated propanediol (B1597323), in its two primary isomeric forms, 1,2-propanediol and 1,3-propanediol, is a powerful yet underutilized tool in a variety of scientific disciplines. The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), imparts unique physicochemical properties that can be leveraged to probe biological systems, enhance analytical techniques, and improve the metabolic stability of pharmaceuticals. This technical guide provides an in-depth overview of the core applications of deuterated propanediol, complete with quantitative data, experimental methodologies, and visual workflows to facilitate its adoption in research and development.

Core Applications of Deuterated Propanediol

The scientific utility of deuterated propanediol is primarily centered on three key areas: its use as a metabolic tracer, its application in Nuclear Magnetic Resonance (NMR) spectroscopy, and its role as a deuterated building block in the synthesis of metabolically robust pharmaceuticals.

Metabolic Tracers for Pathway Elucidation

Deuterium-labeled molecules are invaluable tools for tracing the metabolic fate of compounds in biological systems. Deuterated propanediol can be introduced into a system, and its downstream metabolites can be tracked using techniques like mass spectrometry and NMR. This allows for the unambiguous elucidation of metabolic pathways and the quantification of metabolic fluxes.

A key technique in this area is Deuterium Metabolic Imaging (DMI), a non-invasive method that uses magnetic resonance imaging (MRI) to create three-dimensional maps of metabolism in vivo.[1][2] While many DMI studies have utilized deuterated glucose or acetate, the principles are directly applicable to deuterated propanediol for studying specific metabolic pathways.[3][4]

Experimental Protocol: General Workflow for a Deuterium Metabolic Imaging (DMI) Study

-

Tracer Administration: A deuterated propanediol tracer is administered to the subject, either orally, intravenously, or intraperitoneally.[4]

-

Signal Detection: Deuterium metabolism is monitored over time using deuterium magnetic resonance spectroscopy and imaging (DMSI).[5]

-

Data Acquisition: Localized deuterium NMR spectra are acquired from the tissue of interest.[1]

-

Data Processing and Analysis: The obtained spectral data is processed to identify and quantify the deuterated propanediol and its downstream metabolites. The naturally abundant deuterated water (HDO) signal in tissue can serve as an internal reference for quantification.[3]

-

Metabolic Mapping: The quantified data is used to generate 3D maps of metabolic activity, providing insights into pathway fluxes and potential metabolic dysregulation.[1]

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

In proton (¹H) NMR spectroscopy, the signals from the hydrogen atoms of a solvent can overwhelm the signals from the analyte, making spectral interpretation difficult or impossible.[6] To circumvent this, deuterated solvents are used, as deuterium resonates at a different frequency than protons, thus rendering the solvent invisible in the ¹H NMR spectrum.[6][7]

While not as common as deuterated chloroform (B151607) or DMSO, deuterated propanediol can serve as a specialty solvent in NMR studies where its specific solubility properties are required for a particular analyte. Furthermore, the use of deuterated propanediol as a co-solvent can be advantageous in studies of biomolecules, such as proteins, where it can exchange with labile protons to simplify complex spectra.

Deuterated Building Blocks for Drug Development: The Kinetic Isotope Effect

A major application of deuterium in medicinal chemistry is to enhance the metabolic stability of drugs.[8] Many drug molecules are metabolized by enzymes, such as cytochrome P450, in a process that often involves the cleavage of a carbon-hydrogen (C-H) bond.[9] The substitution of hydrogen with deuterium at a metabolically labile position creates a stronger carbon-deuterium (C-D) bond. This is due to the lower zero-point vibrational energy of the C-D bond compared to the C-H bond.[10] Consequently, more energy is required to break the C-D bond, which can significantly slow down the rate of metabolism. This phenomenon is known as the deuterium kinetic isotope effect (KIE).[9]

By slowing metabolism, deuteration can lead to:

-

Improved Pharmacokinetics: A longer drug half-life, leading to less frequent dosing.[11]

-

Increased Drug Exposure: Higher plasma concentrations of the active drug.[11]

-

Reduced Formation of Toxic Metabolites: By blocking a specific metabolic pathway, the formation of harmful byproducts can be minimized.

-

Reduced Drug-Drug Interactions: A more predictable metabolic profile can lower the risk of interactions with other medications.

Deuterated propanediol can be used as a chiral or achiral building block in the synthesis of new chemical entities, allowing for the strategic placement of deuterium at positions susceptible to metabolic attack.[12][13][14]

Quantitative Data

The following tables summarize the key physical properties of deuterated and non-deuterated 1,2-propanediol and 1,3-propanediol.

Table 1: Physical Properties of 1,2-Propanediol and its Deuterated Analogs

| Property | 1,2-Propanediol (Non-deuterated) | 1,2-Propanediol-d8 |

| Molecular Formula | C₃H₈O₂ | C₃D₈O₂ |

| Molecular Weight ( g/mol ) | 76.10 | 84.14 |

| Melting Point (°C) | -59 to -60[15] | -60 |

| Boiling Point (°C) | 186-189[15] | 187 |

| Density (g/mL at 25°C) | 1.0351-1.0364[16] | 1.143 |

| Refractive Index (n20/D) | 1.432[15] | 1.432 |

| Isotopic Purity (atom % D) | N/A | 98 |

Table 2: Physical Properties of 1,3-Propanediol and its Deuterated Analogs

| Property | 1,3-Propanediol (Non-deuterated) | 1,3-Propanediol-d6 | 1,3-Propanediol-d8 |

| Molecular Formula | C₃H₈O₂ | C₃H₂D₆O₂ | C₃D₈O₂ |

| Molecular Weight ( g/mol ) | 76.09[17] | 82.13 | 84.14 |

| Melting Point (°C) | -27 to -32[18][19] | -32 | -32 |

| Boiling Point (°C) | 211-217[17][20] | 214 | 214 |

| Density (g/mL at 25°C) | 1.053 | 1.115 | 1.137 |

| Refractive Index (n20/D) | 1.440 | 1.440 | 1.439 |

| CAS Number | 504-63-2 | 284474-77-7 | 285978-25-8 |

Conclusion

Deuterated propanediols offer a unique set of properties that can be exploited for a range of scientific applications. As metabolic tracers, they provide a powerful means to study biological pathways non-invasively. In NMR spectroscopy, they can serve as valuable specialty solvents. Perhaps most significantly, their use as deuterated building blocks in drug discovery holds immense potential for the development of safer and more effective pharmaceuticals through the modulation of metabolic pathways via the kinetic isotope effect. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals to explore and harness the potential of these versatile molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tutorchase.com [tutorchase.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Portico [access.portico.org]

- 11. Deuterium-Containing Building Blocks for Drug Design - Enamine [enamine.net]

- 12. grantome.com [grantome.com]

- 13. researchgate.net [researchgate.net]

- 14. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Propylene Glycol (1,2 Propanediol), Reagent Grade USP/NF - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 17. 1,3-Propanediol - Wikipedia [en.wikipedia.org]

- 18. grokipedia.com [grokipedia.com]

- 19. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 20. ez.restek.com [ez.restek.com]

An In-Depth Technical Guide to the Molecular Structure of 1,3-Propanediol-2,2-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1,3-Propanediol-2,2-d2, a deuterated isotopologue of 1,3-propanediol (B51772). This document details the precise location of deuterium (B1214612) labeling, offers a detailed experimental protocol for its synthesis, and presents a summary of its key quantitative data. Furthermore, this guide includes illustrative diagrams of the synthetic pathway and a conceptual workflow for its application in metabolic studies, rendered using Graphviz. This resource is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their experimental designs.

Molecular Structure and Properties

1,3-Propanediol-2,2-d2 is an isotopologue of 1,3-propanediol where the two hydrogen atoms on the central carbon atom (C2) are replaced with deuterium atoms. The molecular structure is systematically named propane-1,3-diol-2,2-d2.

Chemical Structure:

The introduction of deuterium at the C2 position imparts a higher molecular weight compared to the non-deuterated form, a feature that is readily distinguishable by mass spectrometry. This specific labeling also influences the vibrational modes of the molecule, which can be observed through infrared (IR) spectroscopy. The nuclear magnetic resonance (NMR) spectrum is also significantly altered, with the disappearance of the proton signal corresponding to the C2 position.

Table 1: General Properties of 1,3-Propanediol-2,2-d2

| Property | Value |

| Chemical Formula | C₃H₆D₂O₂ |

| Molecular Weight | 78.11 g/mol |

| CAS Number | 38645-14-6 |

| Appearance | Colorless liquid |

| Boiling Point | Approx. 214 °C (similar to non-deuterated form) |

| Melting Point | Approx. -27 °C (similar to non-deuterated form) |

| Density | Approx. 1.053 g/mL at 25 °C (slightly higher than non-deuterated form) |

Synthesis of 1,3-Propanediol-2,2-d2

The synthesis of 1,3-Propanediol-2,2-d2 is typically achieved through the reduction of a deuterated precursor, diethyl malonate-d2.

Experimental Protocol: Synthesis of 1,3-Propanediol-2,2-d2

Materials:

-

Diethyl malonate

-

Sodium metal

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Anhydrous diethyl ether

-

Lithium aluminum hydride (LiAlH₄) or Lithium aluminum deuteride (B1239839) (LiAlD₄) for further deuteration if desired.

-

Dry tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl), 1M

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Standard laboratory glassware and apparatus for organic synthesis under inert atmosphere.

Procedure:

Step 1: Synthesis of Diethyl Malonate-d2

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare sodium ethoxide.

-

Add diethyl malonate dropwise to the sodium ethoxide solution with stirring.

-

After the addition is complete, add deuterium oxide (D₂O) to the reaction mixture. The enolate of diethyl malonate will be protonated (deuterated) by D₂O. To ensure complete deuteration, this step may need to be repeated.

-

Acidify the reaction mixture with a dilute solution of DCl in D₂O.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain diethyl malonate-d2.

Step 2: Reduction of Diethyl Malonate-d2 to 1,3-Propanediol-2,2-d2

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of diethyl malonate-d2 in dry THF dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash them thoroughly with THF.

-

Combine the filtrate and washings, and remove the THF under reduced pressure.

-

The resulting crude 1,3-Propanediol-2,2-d2 can be purified by distillation under reduced pressure.

Diagram 1: Synthetic Pathway of 1,3-Propanediol-2,2-d2

Caption: Synthetic route to 1,3-Propanediol-2,2-d2.

Spectroscopic Data

The identity and purity of 1,3-Propanediol-2,2-d2 are confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 1,3-Propanediol-2,2-d2

| Technique | Key Features |

| ¹H NMR | Absence of the quintet signal typically observed for the C2 protons around 1.8 ppm. The spectrum will show two triplets corresponding to the protons on C1 and C3. |

| ¹³C NMR | The signal for the C2 carbon will be a triplet due to coupling with deuterium, and its chemical shift will be slightly different from the non-deuterated analog. |

| ²H NMR | A singlet corresponding to the deuterium atoms at the C2 position. |

| IR Spectroscopy | Presence of C-D stretching vibrations around 2100-2200 cm⁻¹. The C-H stretching vibrations for the CH₂ groups will be observed around 2850-2960 cm⁻¹. A broad O-H stretching band will be present around 3200-3600 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) will be observed at m/z = 78, which is two mass units higher than that of non-deuterated 1,3-propanediol. |

Applications in Research and Drug Development

Deuterated compounds like 1,3-Propanediol-2,2-d2 are valuable tools in various scientific disciplines.

-

Metabolic Studies: It can be used as a tracer to follow the metabolic fate of 1,3-propanediol in biological systems without the use of radioactive isotopes. The deuterium label allows for the tracking of the molecule and its metabolites by mass spectrometry and NMR.

-

Mechanistic Studies: In chemical and enzymatic reactions, the kinetic isotope effect observed upon replacing hydrogen with deuterium can provide insights into reaction mechanisms.

-

Internal Standard: Due to its similar chemical properties and distinct mass, it serves as an excellent internal standard for the quantification of 1,3-propanediol in complex biological matrices by GC-MS or LC-MS.

-

Drug Development: Deuteration can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties such as a longer half-life. While 1,3-propanediol itself is not a drug, its derivatives are used in drug formulations, and understanding the effects of deuteration can be beneficial.

Diagram 2: Experimental Workflow for a Metabolic Study

Caption: Workflow for a metabolic study using 1,3-Propanediol-2,2-d2.

Conclusion

1,3-Propanediol-2,2-d2 is a specifically labeled stable isotope of 1,3-propanediol with significant applications in scientific research and drug development. Its synthesis is straightforward, and its unique spectroscopic signature allows for its unambiguous identification and quantification. This technical guide serves as a foundational resource for professionals requiring detailed information on this valuable research compound.

Methodological & Application

Application Note: Quantitative Analysis of 1,3-Propanediol Using 1,3-Propanediol-d2 as an Internal Standard in Mass Spectrometry

Introduction

In quantitative mass spectrometry, the use of an internal standard (IS) is a robust technique for improving the accuracy and precision of analytical measurements.[1] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls.[1] It helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1][2] Isotopically labeled compounds, such as deuterated standards, are considered the gold standard for internal standards in mass spectrometry.[2] This is because their physical and chemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization, while being distinguishable by their mass-to-charge ratio (m/z).[2][3]

This application note describes a general methodology for the use of 1,3-Propanediol-d2 as an internal standard for the accurate quantification of 1,3-Propanediol (B51772) in various matrices by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). 1,3-Propanediol is a valuable chemical intermediate used in the production of polymers, cosmetics, and other industrial products.[4] It can be produced through chemical synthesis or bacterial fermentation.[5]

Principle

This compound is an ideal internal standard for the analysis of 1,3-Propanediol. Due to the substitution of two hydrogen atoms with deuterium, it has a higher molecular weight than the unlabeled analyte. This mass difference allows for their simultaneous detection and differentiation by a mass spectrometer. However, the deuteration does not significantly alter its chemical properties, leading to similar chromatographic retention times and ionization efficiencies. This ensures that any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally, allowing for reliable quantification based on the ratio of their peak areas.[1]

The quantification is performed by calculating the peak area ratio of the analyte to the internal standard.[1] This ratio is then plotted against the concentration of the analyte to generate a calibration curve. The concentration of the analyte in unknown samples is determined by interpolating their peak area ratios on this calibration curve.

Experimental Protocols

1. Materials and Reagents

-

1,3-Propanediol (analyte), purity >99%

-

This compound (internal standard), isotopic purity >98%

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Derivatizing agent (for GC-MS, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Ethyl acetate (B1210297) (GC grade)

-

Anhydrous sodium sulfate

-

Volumetric flasks, pipettes, and vials

2. Preparation of Standard Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-Propanediol and dissolve it in a 10 mL volumetric flask with the appropriate solvent (e.g., methanol for LC-MS, ethyl acetate for GC-MS).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with the same solvent as the analyte.

-

Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution to a final concentration of 10 µg/mL. This concentration may need to be optimized based on the expected analyte concentration in the samples.[1]

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into blank matrix. Add a fixed amount of the internal standard working solution to each calibration standard. A typical calibration range might be 0.1 to 100 µg/mL.

3. Sample Preparation Workflow

The following diagram outlines a general workflow for sample preparation. The internal standard should be added as early as possible in the sample preparation process to account for any loss of analyte during extraction and handling.[1][3]

Caption: General workflow for sample preparation and analysis.

4. GC-MS Analysis Protocol (with Derivatization)

For volatile compounds like diols, GC-MS analysis often requires derivatization to improve peak shape and thermal stability.

-

Derivatization: To the dried extract, add 50 µL of BSTFA and 50 µL of ethyl acetate. Cap the vial and heat at 70°C for 30 minutes.

-

GC-MS Parameters (Exemplary):

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

1,3-Propanediol (TMS derivative): Monitor characteristic ions.

-

This compound (TMS derivative): Monitor corresponding shifted ions.

-

-

5. LC-MS/MS Analysis Protocol

LC-MS is suitable for the direct analysis of 1,3-Propanediol without derivatization.

-

LC-MS/MS Parameters (Exemplary):

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.[6]

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.[6]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

1,3-Propanediol: Monitor specific precursor -> product ion transitions.

-

This compound: Monitor corresponding shifted precursor -> product ion transitions.

-

-

6. Data Analysis and Quantification

The principle of quantification using an internal standard is based on the consistency of the response factor between the analyte and the internal standard.

Caption: Logical workflow for quantification using an internal standard.

Data Presentation

The following tables present exemplary data for a hypothetical analysis to demonstrate the expected performance of the method.

Table 1: Exemplary Calibration Curve Data

| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 1,520 | 15,100 | 0.101 |

| 0.5 | 7,650 | 15,250 | 0.502 |

| 1.0 | 15,300 | 15,180 | 1.008 |

| 5.0 | 75,800 | 15,210 | 4.984 |

| 10.0 | 151,200 | 15,150 | 9.980 |

| 50.0 | 760,500 | 15,230 | 49.934 |

| 100.0 | 1,525,000 | 15,190 | 100.395 |

| Linearity (R²) | 0.9995 |

Table 2: Exemplary Precision and Accuracy Data

| QC Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (n=5) | RSD (%) | Accuracy (%) |

| Low | 0.3 | 0.29 | 4.5 | 96.7 |

| Medium | 7.5 | 7.6 | 2.1 | 101.3 |

| High | 75.0 | 74.2 | 1.8 | 98.9 |

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of 1,3-Propanediol in various sample matrices. The near-identical chemical behavior of the deuterated standard ensures that it effectively compensates for variations in sample processing and instrument response, leading to high-quality quantitative data. The protocols outlined here provide a solid foundation for developing and validating specific methods in research, quality control, and drug development settings.

References

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. youtube.com [youtube.com]

- 4. Towards selective electrochemical conversion of glycerol to 1,3-propanediol - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

Application Notes and Protocols: 1,3-Propanediol-d2 as a Tracer for Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are invaluable tools in metabolic research, offering a window into the dynamic processes of cellular metabolism.[1] 1,3-Propanediol-d2 (1,3-PDO-d2) is a deuterated analog of 1,3-propanediol (B51772), a three-carbon diol. Its use as a metabolic tracer allows for the elucidation of metabolic pathways, quantification of flux rates, and assessment of the impact of xenobiotics on cellular metabolism. The deuterium (B1214612) label provides a non-radioactive method for tracking the fate of the 1,3-PDO backbone through various metabolic transformations, which can be detected with high sensitivity and specificity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

These application notes provide a comprehensive overview of the use of 1,3-PDO-d2 as a metabolic tracer, including its metabolic fate in mammalian systems, detailed experimental protocols for in vitro and in vivo studies, and potential applications in drug development.

Principle of Application